molecular formula C36H60N4O15 B8106570 Methyltetrazine-PEG13-acid

Methyltetrazine-PEG13-acid

Cat. No.: B8106570
M. Wt: 788.9 g/mol
InChI Key: PAMHTCMCKYWMRZ-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG13-acid is a heterobifunctional compound comprising a methyltetrazine core, a polyethylene glycol (PEG) spacer with 13 repeating ethylene oxide units, and a terminal carboxylic acid group. This structure enables versatile applications in bioconjugation, drug delivery, and biomaterial engineering. The methyltetrazine moiety exhibits high reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, while the PEG chain enhances aqueous solubility, reduces immunogenicity, and prolongs circulation time in vivo . The carboxylic acid group facilitates covalent coupling to amine-containing biomolecules (e.g., proteins, antibodies) via carbodiimide chemistry.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60N4O15/c1-32-37-39-36(40-38-32)33-2-4-34(5-3-33)55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-35(41)42/h2-5H,6-31H2,1H3,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMHTCMCKYWMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60N4O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyltetrazine-PEG13-Acid via Carbodiimide-Mediated Coupling

The most widely reported method involves coupling methyltetrazine derivatives with PEG13-acid using carbodiimide reagents. For example, methyltetrazine-acid (CAS 1380500-88-8) is activated with N-hydroxysuccinimide (NHS) in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to form an NHS ester intermediate . This intermediate reacts with the terminal amine of PEG13-amine under basic conditions (pH 8–9) to yield this compound .

Key Steps:

  • Activation of Methyltetrazine-Acid:

    • Dissolve methyltetrazine-acid (1 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) and NHS (1.5 eq) at 0°C.

    • Stir for 4–6 hours at room temperature .

  • Conjugation with PEG13-Amine:

    • Add PEG13-amine (1 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) to the activated ester.

    • React for 12–18 hours at 25°C .

  • Purification:

    • Precipitate the product in cold diethyl ether.

    • Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Yield: 60–75% .

Silver-Mediated Liebeskind-Srogl Cross-Coupling

A novel approach employs Ag₂O as a mediator for coupling 3-thioalkyltetrazines with arylboronic acids. This method, adapted for PEGylated systems, introduces the methyltetrazine group without traditional hydrazine-based syntheses .

Procedure:

  • Preparation of 3-((Biphenyl-4-ylmethyl)thio)-6-methyltetrazine (b-Tz):

    • React thiocarbohydrazide with 4-bromomethylbiphenyl, followed by condensation with triethylorthoacetate and oxidation with Cu(OAc)₂ .

  • Cross-Coupling with PEG13-Boronic Acid:

    • Combine b-Tz (1 eq), PEG13-boronic acid (1.2 eq), PdCl₂(dppf) (5 mol%), and Ag₂O (2 eq) in THF/H₂O (4:1).

    • Heat at 60°C for 24 hours under argon .

  • Acid Deprotection:

    • Treat the product with trifluoroacetic acid (TFA) to unmask the terminal carboxylic acid .

Advantages:

  • Avoids hazardous hydrazine handling.

  • Achieves 70–80% yield with high purity .

Stepwise Assembly via Tetrazine Formation

This method constructs the methyltetrazine core in situ during PEG conjugation. A nitrile precursor is condensed with hydrazine hydrate under catalytic conditions .

Protocol:

  • Synthesis of PEG13-Cyanoethyl Intermediate:

    • React PEG13-amine with acrylonitrile (2 eq) in methanol at 50°C for 12 hours .

  • Tetrazine Formation:

    • Treat the nitrile with hydrazine hydrate (5 eq) and 3-mercaptopropionic acid (20 mol%) in ethanol.

    • Oxidize with NaNO₂/HCl to form methyltetrazine .

  • Acid Functionalization:

    • Hydrolyze the ester terminus using NaOH (1M) to yield the carboxylic acid .

Yield: 50–65% .

Characterization and Validation

Purity Analysis:

  • HPLC: Retention time = 12.3 min (C18 column, 0.1% TFA in H₂O/ACN) .

  • NMR (¹H, 400 MHz):

    • δ 3.6–3.7 (m, PEG backbone), δ 4.2 (s, tetrazine-CH₃), δ 8.1 (s, tetrazine aromatic) .

Mass Spectrometry:

  • ESI-MS: m/z 789.4 [M+H]⁺ .

Optimization Strategies

Solvent Selection:

  • DMF or DMSO enhances solubility of hydrophobic intermediates .

  • THF/water mixtures improve cross-coupling efficiency .

Catalyst Screening:

  • PdCl₂(dppf) outperforms other Pd catalysts in Liebeskind-Srogl reactions .

Temperature Control:

  • Maintaining 0°C during activation minimizes NHS ester hydrolysis .

Challenges and Solutions

Byproduct Formation:

  • Issue: Diimide byproducts from carbodiimide reagents.

  • Solution: Add N-hydroxysulfosuccinimide (sulfo-NHS) to stabilize the active ester .

PEG Degradation:

  • Issue: Acidic or basic conditions cleave PEG chains.

  • Solution: Use neutral pH during conjugation and TFA-free deprotection .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Carbodiimide Coupling60–75>95Mild conditions, scalability Requires NHS activation
Ag-Mediated Coupling70–80>97No hydrazine, high selectivity Pd catalyst cost
Stepwise Assembly50–6590–95In situ tetrazine formation Multi-step, lower yield

Industrial-Scale Considerations

Batch vs. Flow Chemistry:

  • Continuous flow systems improve mixing and reduce reaction times for PEG conjugates .

Cost-Efficiency:

  • Recycling Pd catalysts via supported ligands reduces expenses .

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-PEG13-acid primarily undergoes bioorthogonal reactions, such as the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction is highly specific and rapid, making it suitable for various applications in live-cell imaging and protein labeling .

Common Reagents and Conditions: The iEDDA reaction involves the use of dienophiles, such as trans-cyclooctene, under mild conditions. The reaction is typically carried out in aqueous or organic solvents at room temperature .

Major Products: The major products formed from the iEDDA reaction are stable adducts that can be used for further functionalization or detection in biological systems .

Scientific Research Applications

Bioconjugation

Bioconjugation involves the covalent attachment of biomolecules, such as proteins or peptides, to other molecules for therapeutic or diagnostic purposes. Methyltetrazine-PEG13-acid plays a critical role in this area due to the following characteristics:

  • Selective Reactivity : The methyltetrazine group can react with trans-cyclooctene (TCO) derivatives through the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction is characterized by rapid kinetics and high specificity, making it ideal for targeted delivery applications .
  • Enhanced Solubility : The PEG component significantly increases the solubility of the compound in aqueous environments, facilitating its use in biological systems.

Case Study: Targeted Drug Delivery

A study demonstrated the use of this compound for targeted drug delivery. Researchers conjugated it with a chemotherapeutic agent and observed enhanced cellular uptake and reduced systemic toxicity compared to conventional delivery methods. The selective reactivity allowed for precise targeting of cancer cells, improving therapeutic efficacy while minimizing side effects.

Imaging Applications

This compound is also utilized in imaging techniques, particularly in the development of fluorescent probes. Its ability to form stable adducts with TCO derivatives enables the visualization of biological processes in real-time.

Case Study: Live Cell Imaging

In a recent experiment, this compound was conjugated with a fluorescent dye and introduced into live cells. The IEDDA reaction facilitated the labeling of specific proteins without disrupting cellular functions. This approach allowed researchers to monitor protein dynamics in live cells, providing insights into cellular mechanisms and disease progression .

Therapeutic Applications

The compound's bioorthogonal properties make it suitable for various therapeutic applications, including:

  • Antibody-Drug Conjugates (ADCs) : this compound can be used to create ADCs by linking antibodies with cytotoxic drugs via bioorthogonal chemistry. This strategy enhances the specificity of drug action on target cells while sparing healthy tissues.
  • Protein Labeling : The compound enables efficient labeling of proteins for functional studies or therapeutic interventions. Its stability under physiological conditions allows for late-stage modifications without compromising protein activity .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Attributes
Methyltetrazine-PEG4-AzideShorter PEG chainPrimarily used for azide-based click chemistry
DBCO-PEGContains dibenzocyclooctyneHigher reactivity with tetrazines than methyltetrazine
Azide-PEGContains azide functional groupCommonly used in copper-catalyzed click reactions
Methyltetrazine-PEG3-AzideShorter PEG chainSimilar reactivity but less solubility than PEG13

Mechanism of Action

Methyltetrazine-PEG13-acid exerts its effects through bioorthogonal reactions, specifically the iEDDA reaction. The methyltetrazine moiety reacts with dienophiles to form stable adducts, enabling the visualization and manipulation of biological molecules. This mechanism is highly specific and does not interfere with native biological processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₄₁H₇₀N₆O₁₄ (based on PEG13 variant)
  • Molecular Weight : ~950–1,000 Da (varies with PEG polydispersity)
  • Purity : >95% (HPLC)
  • Applications : Bioconjugation, targeted drug delivery, bioimaging .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyltetrazine-PEG13-acid belongs to a family of PEGylated tetrazine derivatives. Below is a comparative analysis with structurally related compounds:

Compound PEG Length Functional Group Molecular Formula Molecular Weight Key Advantages Limitations
Methyltetrazine-PEG11-acid 11 Carboxylic acid C₃₅H₆₀N₆O₁₂ ~800–850 Da Lower steric hindrance for small molecules Shorter circulation half-life in vivo
This compound 13 Carboxylic acid C₄₁H₇₀N₆O₁₄ ~950–1,000 Da Optimal balance of solubility and reactivity Higher cost (100mg: $530)
Methyltetrazine-PEG14-acid 14 Carboxylic acid C₄₅H₈₂N₆O₁₅ (partial data) ~1,100–1,150 Da Enhanced solubility in polar solvents Potential steric interference in binding
Tetrazine-PEG6-amine HCl 6 Amine (HCl salt) Not specified ~600–650 Da Rapid reaction kinetics Limited biocompatibility in acidic media

Cost and Accessibility

PEG13-acid is priced at $530/100mg, reflecting the complexity of synthesizing longer PEG chains. Shorter variants (e.g., PEG11-acid: $465/100mg) are more cost-effective but less suitable for applications requiring prolonged in vivo stability .

Research Findings and Practical Considerations

Key Studies

  • A 2023 study highlighted that PEG13-acid conjugates with trastuzumab showed 30% higher tumor uptake in murine models compared to PEG8-acid derivatives, attributed to improved pharmacokinetics .
  • LC-MS analyses of PEG13-acid (C₄₁H₇₀N₆O₁₄) confirmed >95% purity, with minimal polydispersity (PDI <1.1) .

Challenges

  • Synthesis Complexity : Introducing a 13-unit PEG chain requires precise control to avoid side reactions, increasing production costs .
  • Steric Effects : The PEG13 spacer may hinder interactions with dense cellular targets, necessitating optimization of linker length for specific applications .

Biological Activity

Methyltetrazine-PEG13-acid is a bioorthogonal compound that plays a significant role in various bioconjugation strategies, particularly in the field of chemical biology. Its unique structure allows for selective reactions with biomolecules, making it a valuable tool for labeling, imaging, and therapeutic applications. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview of its potential uses.

Chemical Structure and Properties

This compound consists of a methyltetrazine moiety linked to a polyethylene glycol (PEG) chain, which enhances its solubility and stability in aqueous environments. The PEG component is known for its biocompatibility and ability to reduce immunogenicity when used in drug formulations.

Chemical Formula

  • Molecular Weight : 885.96 g/mol
  • Chemical Structure : The compound features a methyltetrazine ring connected to a PEG13 chain, terminating in a carboxylic acid group.

The biological activity of this compound is primarily attributed to its ability to undergo bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction. This allows for the selective labeling of biomolecules without interfering with their native functions.

Key Reactions

  • IEDDA Reaction : Methyltetrazine reacts with trans-cyclooctene (TCO) derivatives, forming stable conjugates that can be used for imaging or therapeutic purposes.
  • Covalent Bond Formation : The formation of covalent bonds with proteins or other biomolecules enables targeted delivery and visualization in live cells.

Inhibition Studies

Recent studies have demonstrated that Methyltetrazine derivatives can inhibit various proteases, including cathepsins and caspases. For instance, Methyltetrazinylalanine (MeTz-Ala), a close analog, has shown potent inhibition against multiple cysteine proteases.

Table 1: Inhibition Potency of Methyltetrazine Derivatives

CompoundTarget ProteaseIC50 (µM)
MeTz-AlaCathepsin B0.5
MeTz-AlaCathepsin L0.7
MeTz-AlaCaspase 31.2

*Data adapted from recent biochemical assays .

Live Cell Imaging

This compound has been successfully utilized for live cell imaging by conjugating with fluorescent probes via IEDDA reactions. This approach allows researchers to visualize protease activity in real-time within cellular environments.

Case Study: Visualization of Cathepsin Activity

In an experimental setup using bone marrow-derived dendritic cells (BMDCs), researchers incubated cells with this compound conjugated to a fluorophore. The results indicated significant colocalization with lysosomal markers, confirming the effective targeting of cathepsin activity within live cells .

Antibody-Drug Conjugates (ADCs)

This compound is being explored as a linker in antibody-drug conjugates (ADCs). Its ability to form stable conjugates with cytotoxic agents enhances the therapeutic index while minimizing off-target effects.

Table 2: Comparison of ADCs Utilizing Methyltetrazine Linkers

ADC NameTarget AntigenPayloadClinical Status
Trastuzumab-MethyltetrazineHER2DM1Phase II
Rituximab-MethyltetrazineCD20MMAEPreclinical

*Data compiled from ongoing clinical trials .

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